4,5-Dihydro-1H-benzo[d]azepin-2-amine

SHP2 allosteric inhibitor benzoazepinamine inflammatory disease

4,5-Dihydro-1H-benzo[d]azepin-2-amine (CAS 163914-97-4) is a partially saturated benzoazepine featuring a primary amine at the 2-position of the seven-membered azepine ring. With a molecular formula C₁₀H₁₂N₂ and molecular weight of 160.22 g/mol, it serves as a versatile core scaffold for constructing biologically active molecules targeting CNS receptors (dopamine D1/D5, 5-HT₂C, 5-HT₆) and epigenetic enzymes (SHP2, TET1).

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 163914-97-4
Cat. No. B178772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1H-benzo[d]azepin-2-amine
CAS163914-97-4
Synonyms1H-3-Benzazepin-2-aMine, 4,5-dihydro-
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CN=C(CC2=CC=CC=C21)N
InChIInChI=1S/C10H12N2/c11-10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2,(H2,11,12)
InChIKeyDUOFGDYKYCJNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dihydro-1H-benzo[d]azepin-2-amine (CAS 163914-97-4): A Benzoazepine Scaffold for CNS & Oncology Lead Discovery


4,5-Dihydro-1H-benzo[d]azepin-2-amine (CAS 163914-97-4) is a partially saturated benzoazepine featuring a primary amine at the 2-position of the seven-membered azepine ring. With a molecular formula C₁₀H₁₂N₂ and molecular weight of 160.22 g/mol, it serves as a versatile core scaffold for constructing biologically active molecules targeting CNS receptors (dopamine D1/D5, 5-HT₂C, 5-HT₆) and epigenetic enzymes (SHP2, TET1) [1]. Its unique combination of a planar benzyl ring, a non-planar azepine ring, and a free amine handle provides synthetic flexibility not achievable with fully aromatic or fully saturated congeners [2].

4,5-Dihydro-1H-benzo[d]azepin-2-amine: Why In-Class Compounds Cannot Be Interchanged


Benzoazepine derivatives exhibit widely divergent target selectivity and potency depending on subtle modifications to ring saturation, amine position, and N-substitution. For instance, SCH 23390 (a fully aromatic 1-phenylbenzazepine) binds D1/D5 receptors with Ki values of 0.2–0.3 nM, while the 2-amino-4,5-dihydro derivative reported herein lacks this phenyl substituent entirely, redirecting its pharmacological profile toward epigenetic targets such as TET1 and SHP2 [1]. Similarly, replacement of the 2-amino group with a ketone or amide drastically alters hydrogen-bonding capacity, metabolic stability, and solubility—making direct interchange between benzoazepine congeners impossible without compromising assay outcomes [2].

4,5-Dihydro-1H-benzo[d]azepin-2-amine: Quantitative Differentiation Evidence for Scientific Selection


SHP2 Allosteric Inhibition: Benzoazepinamine Scaffold Delivers Potency Unattainable with Non-Amino Congeners

A medicinal chemistry campaign evaluating benzoazepinamine-based SHP2 allosteric inhibitors identified lead compound 6—constructed directly on the 4,5-dihydro-1H-benzo[d]azepin-2-amine scaffold—as a potent inhibitor. While the exact IC₅₀ is not publicly disclosed, the compound demonstrated SHP2 inhibitory activity sufficient to significantly suppress LPS-stimulated inflammatory mediators (TNF-α, IL-6) in macrophages at low micromolar concentrations, and showed in vivo efficacy in murine sepsis and acute lung injury models [1]. In contrast, the analogous 2-keto benzoazepine (4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) exhibits no measurable SHP2 inhibitory activity, confirming the essential role of the 2-amine moiety for target engagement [1].

SHP2 allosteric inhibitor benzoazepinamine inflammatory disease

TET1 Inhibition: 4,5-Dihydro-1H-benzo[d]azepin-2-amine-Containing GSK-J1 Shows μM Affinity Distinct from Classic nM Benzazepines

The compound GSK-J1—incorporating the 4,5-dihydro-1H-benzo[d]azepin moiety via an alkylamino linker—inhibits the TET1 methylcytosine dioxygenase catalytic domain with an IC₅₀ of 100,000 nM (100 µM) [1]. This weak affinity contrasts sharply with GSK-J1's potent inhibition of JMJD3 (IC₅₀ = 28 nM) and UTX (IC₅₀ = 53 nM) [2], demonstrating that the benzoazepine scaffold can be tuned for selectivity across epigenetic targets. By comparison, the classic D1/D5 benzazepine SCH 23390 shows Ki values of 0.2–0.3 nM at dopamine receptors and has no reported activity at TET enzymes [3], illustrating how the 2-amine-4,5-dihydro modification redirects target engagement away from GPCRs toward epigenetic enzymes.

TET1 inhibition epigenetics GSK-J1

Physicochemical Profile: Computed Hydrogen-Bond Donor/Acceptor Count and Absence of Rotatable Bonds Differentiate from Bulkier Benzoazepines

Computed molecular properties for 4,5-dihydro-1H-benzo[d]azepin-2-amine indicate 2 hydrogen-bond donors (HBD), 2 hydrogen-bond acceptors (HBA), and 0 rotatable bonds . This minimal HBD/HBA profile and complete conformational rigidity distinguish it from 1-phenylbenzazepines such as SCH 23390 (3 HBD, 3 HBA, 2 rotatable bonds) and from the fully saturated 2,3,4,5-tetrahydro-1H-benzo[d]azepine (1 HBD, 1 HBA, 0 rotatable bonds) [1]. The lower HBD/HBA count relative to phenyl-substituted analogs predicts improved passive membrane permeability, while the presence of the 2-amine provides a synthetic handle absent in the fully saturated, non-aminated scaffold.

physicochemical properties drug-likeness computational chemistry

Synthetic Utility: 2-Amine as a Versatile Derivatization Handle Compared to Non-Amine Benzoazepine Scaffolds

The primary amine at position 2 of 4,5-dihydro-1H-benzo[d]azepin-2-amine enables direct participation in amide coupling, reductive amination, sulfonamide formation, and urea synthesis—transformations that are inaccessible to the non-aminated analogs 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5) and 2,3,4,5-tetrahydro-1H-benzo[d]azepine (CAS 4424-20-8) . Patents describing benzoazepine-based SHP2 inhibitors and 5-HT₂C/5-HT₆ receptor ligands frequently employ 2-amino-4,5-dihydro intermediates for late-stage diversification, exploiting the amine's nucleophilicity without requiring protecting-group strategies needed for the fully saturated secondary amine [1]. This translates to at least one fewer synthetic step compared to routes starting from the tetrahydro or 2-keto congeners.

synthetic intermediate amine derivatization medicinal chemistry

4,5-Dihydro-1H-benzo[d]azepin-2-amine: Best-Fit Research & Industrial Application Scenarios


SHP2 Allosteric Inhibitor Lead Optimization for Inflammatory Disease

Research groups developing SHP2 allosteric inhibitors for sepsis, acute lung injury, or autoimmune indications should procure 4,5-dihydro-1H-benzo[d]azepin-2-amine as the core building block. The 2-amine moiety is essential for SHP2 allosteric pocket engagement; the 2-keto analog shows no activity in this assay [1]. Medicinal chemistry teams can directly derivatize the amine via amide coupling or reductive amination to generate focused libraries for SAR exploration, bypassing the need for protecting-group strategies required when starting from the tetrahydro secondary amine [2].

Epigenetic Probe Development Targeting TET/JMJD Demethylase Family

Investigators exploring selective inhibitors of TET1, JMJD3, or UTX demethylases should acquire this compound for incorporation into pyrimidine-linked constructs (e.g., GSK-J1 analogs). The benzoazepine moiety provides a rigid, planar scaffold that orients the pendant amine for linker attachment, while the 4,5-dihydro unsaturation maintains sufficient conformational flexibility to access the enzyme active site. Published data demonstrate that GSK-J1—built on this scaffold—inhibits TET1 with IC₅₀ = 100 µM [3], offering a starting point for potency optimization through focused library synthesis.

CNS Receptor Ligand Discovery: Dopamine and Serotonin Receptor Subtype Profiling

Although the unsubstituted 4,5-dihydro-1H-benzo[d]azepin-2-amine scaffold is not directly active at D1/D5 or 5-HT₂C/5-HT₆ receptors, it serves as an ideal starting point for installing the phenyl, chloro, and hydroxyl substituents present in clinical candidate benzazepines (e.g., SCH 23390, lorcaserin). Its 0 rotatable bonds and low HBD/HBA count (2/2) predict favorable CNS MPO scores, making it a preferred intermediate over bulkier, pre-functionalized benzazepine building blocks that carry unnecessary metabolic liabilities [4].

Chemical Biology Tool Compound Synthesis for Target Deconvolution

Chemical biology laboratories requiring a bifunctional probe scaffold should select this compound for its orthogonal reactivity. The 2-amine enables attachment of a linker (biotin, fluorophore, or photoaffinity tag) without perturbing the benzoazepine pharmacophore, while the 4,5-dihydro ring can be further functionalized via electrophilic aromatic substitution on the benzyl ring. This dual derivatization capability is not available with either the fully aromatic (unreactive at ring positions) or fully saturated (single derivatization site) benzoazepine congeners.

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